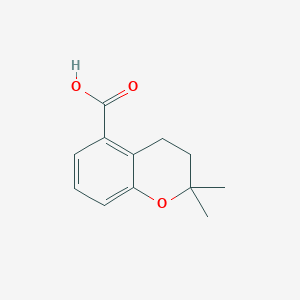
2,2-Dimethylchroman-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchroman-5-carboxylic acid is an organic compound with the molecular formula C12H14O3. It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchroman-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,2-dimethylchroman-5-aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using acidic or basic hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylchroman-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring in the chromane structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2-Dimethylchroman-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylchroman-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chromane structure can interact with cellular receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylchroman-6-carboxylic acid
- 2,2-Dimethyl-3,4-dihydrochromene-6-carboxylic acid
- 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid .
Uniqueness
2,2-Dimethylchroman-5-carboxylic acid is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-9(11(13)14)4-3-5-10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
IHUOEAVXOSDPFX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C=CC=C2O1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


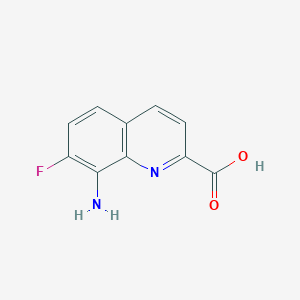
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)


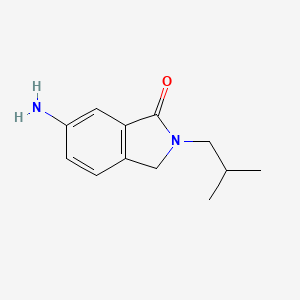

![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
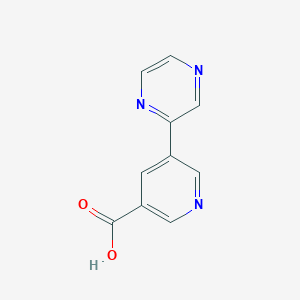
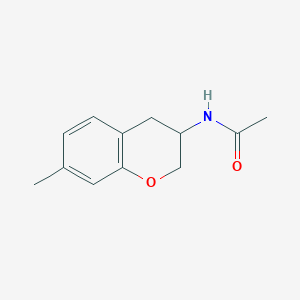
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
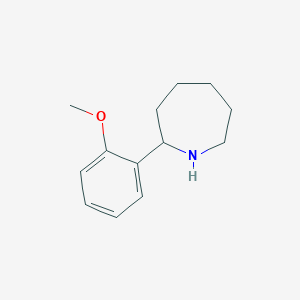
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)

